2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone
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Overview
Description
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. This compound, in particular, features a unique combination of an isoxazole ring and an indoline moiety, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine.
Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a substitution reaction, often using a halogenated derivative of the phenyl group.
Formation of the Indoline Moiety: The indoline moiety can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound.
Coupling of the Isoxazole and Indoline Moieties: The final step involves coupling the isoxazole and indoline moieties through a condensation reaction, often using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as chromatography, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(5-Phenylisoxazol-3-yl)-1-(indolin-1-yl)ethanone: Similar structure but lacks the 3,4-dimethoxy groups.
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone: Similar structure but with a pyrrolidine moiety instead of indoline.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl group and the indoline moiety in 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone may confer unique chemical and biological properties compared to similar compounds. These structural features may influence the compound’s reactivity, stability, and biological activity.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-25-18-8-7-15(11-20(18)26-2)19-12-16(22-27-19)13-21(24)23-10-9-14-5-3-4-6-17(14)23/h3-8,11-12H,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVJEDYIUZJDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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